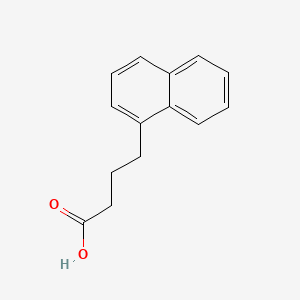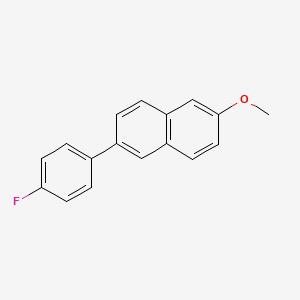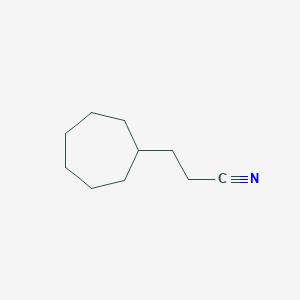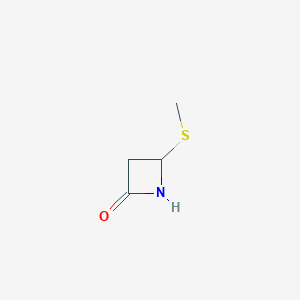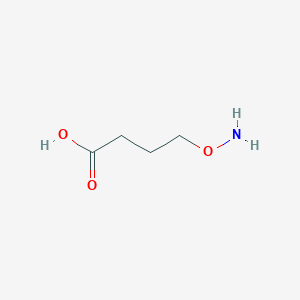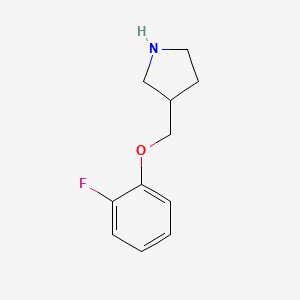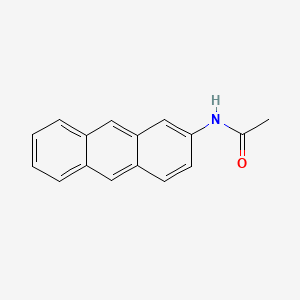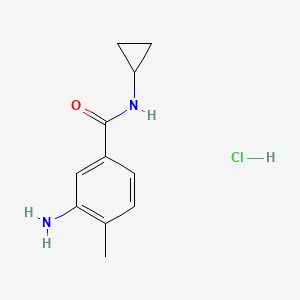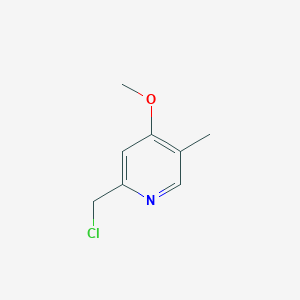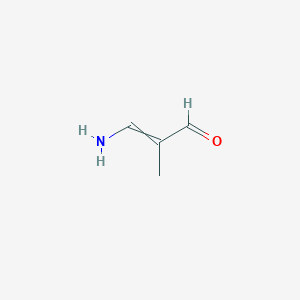
3-Amino-2-methylprop-2-enal
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Amino-2-methylprop-2-enal is an organic compound characterized by the presence of an amino group and an aldehyde group attached to a carbon-carbon double bond
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-2-methylprop-2-enal can be achieved through several methods. One common approach involves the condensation of an appropriate amine with an aldehyde under controlled conditions. For instance, the reaction of 2-methylpropanal with ammonia or a primary amine in the presence of a catalyst can yield this compound.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts such as metal complexes or acidic resins can be employed to facilitate the reaction, and the process conditions are optimized to maximize efficiency and minimize by-products.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Amino-2-methylprop-2-enal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like thionyl chloride for converting the amino group to a halide.
Major Products:
Oxidation: 3-amino-2-methylpropanoic acid.
Reduction: 3-amino-2-methylpropan-1-ol.
Substitution: 3-chloro-2-methylprop-2-enal.
Applications De Recherche Scientifique
3-Amino-2-methylprop-2-enal has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: Utilized in the production of specialty chemicals and intermediates for various industrial processes.
Mécanisme D'action
The mechanism of action of 3-Amino-2-methylprop-2-enal involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to modifications in their activity. This interaction can affect various biochemical pathways, depending on the specific target and the context of the reaction.
Comparaison Avec Des Composés Similaires
- (E)-3-amino-2-methylprop-2-enol
- (E)-3-amino-2-methylprop-2-enoic acid
- (E)-3-amino-2-methylprop-2-enamine
Comparison: 3-Amino-2-methylprop-2-enal is unique due to the presence of both an amino group and an aldehyde group attached to a carbon-carbon double bond. This dual functionality allows it to participate in a wider range of chemical reactions compared to its analogs, which may only contain one of these functional groups. The presence of the aldehyde group also makes it more reactive towards nucleophiles, enhancing its utility in synthetic chemistry.
Propriétés
Formule moléculaire |
C4H7NO |
|---|---|
Poids moléculaire |
85.10 g/mol |
Nom IUPAC |
3-amino-2-methylprop-2-enal |
InChI |
InChI=1S/C4H7NO/c1-4(2-5)3-6/h2-3H,5H2,1H3 |
Clé InChI |
OEZAAXHZEMTBOV-UHFFFAOYSA-N |
SMILES canonique |
CC(=CN)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Chloro-4-(morpholin-4-yl)pyrido[3,2-d]pyrimidine](/img/structure/B8756627.png)
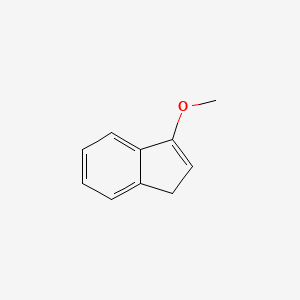
![3-Methylbicyclo[2.2.1]hept-5-ene-2-carbaldehyde](/img/structure/B8756651.png)
